molecular formula C12H17N B1457100 N-[(3-methylphenyl)methyl]cyclobutanamine CAS No. 1247893-39-5

N-[(3-methylphenyl)methyl]cyclobutanamine

Cat. No.: B1457100
CAS No.: 1247893-39-5
M. Wt: 175.27 g/mol
InChI Key: RTPMMAIQZUDPEL-UHFFFAOYSA-N
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Description

N-[(3-methylphenyl)methyl]cyclobutanamine is a chemical compound that belongs to the cyclobutanamine class. It has the molecular formula C12H17N and a molecular weight of 175.27 g/mol. This compound is characterized by a cyclobutanamine core structure with a 3-methylphenylmethyl substituent.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-methylphenyl)methyl]cyclobutanamine typically involves the reaction of cyclobutanamine with 3-methylbenzyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product. The reaction is typically conducted in large reactors with precise control over temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

N-[(3-methylphenyl)methyl]cyclobutanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding cyclobutanone derivatives.

    Reduction: Reduction reactions can convert the compound into cyclobutanamine derivatives with different substituents.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the cyclobutanamine core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like alkyl halides and aryl halides are used in nucleophilic substitution reactions.

Major Products Formed

The major products formed from these reactions include cyclobutanone derivatives, reduced cyclobutanamine derivatives, and substituted cyclobutanamine compounds.

Scientific Research Applications

N-[(3-methylphenyl)methyl]cyclobutanamine has various scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biological targets.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-[(3-methylphenyl)methyl]cyclobutanamine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-[(3-methylphenyl)methyl]cyclopropanamine
  • N-[(3-methylphenyl)methyl]cyclopentanamine
  • N-[(3-methylphenyl)methyl]cyclohexanamine

Uniqueness

N-[(3-methylphenyl)methyl]cyclobutanamine is unique due to its cyclobutanamine core structure, which imparts specific chemical and physical properties. Compared to its cyclopropanamine, cyclopentanamine, and cyclohexanamine analogs, the cyclobutanamine derivative exhibits distinct reactivity and stability, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

N-[(3-methylphenyl)methyl]cyclobutanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N/c1-10-4-2-5-11(8-10)9-13-12-6-3-7-12/h2,4-5,8,12-13H,3,6-7,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTPMMAIQZUDPEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CNC2CCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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